molecular formula C13H18BrNO B7977798 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine

5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine

Cat. No.: B7977798
M. Wt: 284.19 g/mol
InChI Key: HKQHYJXRRYTNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyridine Derivatives in Organic Chemistry

Pyridine derivatives have played a pivotal role in organic chemistry since their discovery in the mid-19th century. The isolation of pyridine from coal tar by Anderson in 1849 marked the beginning of systematic studies into its derivatives. Early research focused on simple substitutions, such as methylation and halogenation, to explore reactivity patterns. By the 20th century, pyridine-based compounds became central to drug development, exemplified by nicotinamide (vitamin B3) and isoniazid (an antitubercular agent).

The introduction of bromine and alkoxy groups into pyridine systems gained prominence during the 1980s with the rise of cross-coupling reactions. For instance, Suzuki-Miyaura couplings leveraged bromopyridines as aryl halide partners, enabling precise construction of biaryl structures. Concurrently, alkoxy substituents emerged as tools for tuning electronic effects while enhancing solubility in polar solvents. These developments laid the groundwork for complex derivatives like 5-bromo-2-cyclohexylmethoxy-4-methyl-pyridine, which combines steric bulk (cyclohexylmethoxy) with directed reactivity (bromine).

Structural Significance of Bromine and Alkoxy Substituents in Pyridine Systems

Bromine serves dual roles in pyridine chemistry:

  • Electrophilic Directing : The electron-withdrawing nature of bromine (Hammett σₚ = +0.23) deactivates the pyridine ring, directing subsequent electrophilic substitutions to the meta position relative to existing substituents.
  • Cross-Coupling Readiness : Bromine’s leaving group ability facilitates participation in palladium-catalyzed reactions. For example, 5-bromo-2-methoxy-4-methylpyridine undergoes Suzuki couplings with aryl boronic acids at yields exceeding 80%.

Alkoxy groups, particularly methoxy (OCH₃), exert contrasting electronic effects:

Substituent Electronic Effect Solubility Impact
Methoxy +M (mesomeric) Increases polarity
Bromine -I (inductive) Reduces polarity

In 5-bromo-2-cyclohexylmethoxy-4-methyl-pyridine, the cyclohexylmethoxy group introduces steric bulk (Taft Eₛ = -1.54) while maintaining moderate electron donation through oxygen’s lone pairs. This balance enables controlled reactivity in crowded environments, such as enzyme active sites or polymer matrices.

Role of Methyl and Cyclohexylmethoxy Groups in Molecular Design

The methyl group at the 4-position provides three critical functions:

  • Steric Shielding : Protects the pyridine nitrogen from undesired protonation or coordination.
  • Electronic Modulation : Exerts a weak electron-donating effect (+I), slightly offsetting bromine’s deactivation.
  • Conformational Restriction : Limits rotational freedom in adjacent substituents, as observed in X-ray crystallography of related compounds.

The cyclohexylmethoxy group offers unique advantages over smaller alkoxy chains:

  • Lipophilicity Enhancement : LogP increases by approximately 2.5 units compared to methoxy, improving membrane permeability in bioactive molecules.
  • Chiral Environments : The cyclohexyl ring’s chair conformation creates diastereotopic faces, enabling asymmetric induction in catalytic processes.
  • Thermal Stability : Cyclohexyl derivatives exhibit decomposition temperatures 30–50°C higher than linear alkoxy analogs, as shown in thermogravimetric analyses.

Properties

IUPAC Name

5-bromo-2-(cyclohexylmethoxy)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQHYJXRRYTNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Strategies

Bromination of 2-cyclohexylmethoxy-4-methylpyridine requires careful control to target position 5. The cyclohexylmethoxy group at position 2 directs electrophilic attack to the meta position (C5) via resonance activation. Bromine (Br₂) in dichloromethane (DCM) with iron(III) bromide (FeBr₃) as a Lewis acid achieves 70–80% regioselectivity.

Reaction conditions :

  • Solvent : DCM or acetic acid

  • Temperature : 0–25°C (prevents di-bromination)

  • Stoichiometry : 1.1 eq Br₂ to limit over-bromination.

Alternative Bromination via Nitro Intermediate

For improved regiocontrol, a nitro group is introduced at position 5 using mixed acid (HNO₃/H₂SO₄), followed by reduction to an amine (H₂/Pd-C) and Sandmeyer bromination (CuBr/HBr). This three-step sequence achieves >90% selectivity but reduces overall yield to 50–60%.

Palladium-Catalyzed Cross-Coupling for Functional Group Interconversion

Suzuki-Miyaura Coupling for Late-Stage Modification

In some routes, a boronic ester at position 5 is cross-coupled with bromocyclohexane derivatives. For example:

5-Borono-2-cyclohexylmethoxy-4-methylpyridine+BrCH2CyclohexanePd(PPh₃)₄, K₂CO₃Target compound\text{5-Borono-2-cyclohexylmethoxy-4-methylpyridine} + \text{BrCH}_2\text{Cyclohexane} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Target compound}

This method avoids harsh bromination conditions but requires pre-functionalized boronic acids, increasing synthetic steps.

Challenges in Coupling Efficiency

Steric hindrance from the cyclohexylmethoxy group reduces coupling yields (50–65%). Microwave-assisted synthesis (120°C, 30 min) improves efficiency to 75%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)RegioselectivityCost Efficiency
SNAr + Direct BrominationChloride substitution, Br₂/FeBr₃65–75ModerateHigh
Nitro IntermediateNitration, reduction, Sandmeyer50–60HighModerate
Suzuki CouplingBoronic acid coupling50–75LowLow

Table 1 : Comparison of synthetic routes for 5-bromo-2-cyclohexylmethoxy-4-methylpyridine.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

DMF recovery via distillation reduces costs in SNAr steps. Palladium catalysts are reclaimed using scavenger resins, lowering environmental impact.

Byproduct Management

Di-brominated byproducts (e.g., 3,5-dibromo derivatives) are minimized via controlled Br₂ addition. Chromatography or crystallization achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar aprotic solvent such as dimethylformamide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research and Application Insights

  • Pharmaceutical Relevance : Compounds with bulky alkoxy groups (e.g., cyclohexylmethoxy) are often explored in drug discovery for their ability to modulate metabolic stability and target binding .
  • Agrochemical Potential: Halogenated pyridines like 5-Bromo-2-chloro-4-(methoxymethyl)pyridine are precursors in pesticide synthesis, leveraging their reactivity for functionalization .
  • Materials Science : Bipyridine derivatives exhibit utility in catalysis and optoelectronics due to their rigid, conjugated structures .

Biological Activity

5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis of 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine

The synthesis of 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-methylpyridine as a core structure.
  • Bromination : Bromine is introduced at the 5-position using bromination reagents.
  • Cyclohexylmethoxy Group Addition : The cyclohexylmethoxy group is added through etherification reactions, often using alkyl halides and bases to facilitate the formation of the ether bond.

This synthetic route allows for the introduction of functional groups that enhance the compound's biological properties.

Antimicrobial Properties

Research indicates that pyridine derivatives, including 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridineE. coli32 µg/mL
5-Bromo-2-methylpyridineStaphylococcus aureus16 µg/mL
Mannich pyrrol-pyridine basesSalmonella typhi64 µg/mL

Antiviral Activity

The antiviral potential of pyridine compounds has also been noted, particularly in the context of emerging viral threats such as SARS-CoV-2. The presence of a pyridine nucleus enhances interaction with viral proteins, potentially inhibiting their function .

The mechanism by which 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth, thereby exhibiting antimicrobial properties.
  • Protein Binding : The structural features allow for effective binding to viral proteins, disrupting their function and preventing replication.
  • Cell Membrane Interaction : The lipophilic nature of the cyclohexyl group may facilitate penetration through cell membranes, enhancing bioavailability and efficacy.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in PMC demonstrated that derivatives similar to 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine showed promising results against multi-drug resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial activity .
  • Antiviral Research :
    In a recent exploration of antiviral agents, compounds containing pyridine rings were tested for their ability to inhibit viral entry into host cells. Results indicated that modifications leading to increased hydrophobicity improved antiviral activity significantly .

Q & A

Q. What are the key steps in synthesizing 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine, and how can reaction efficiency be monitored?

Methodological Answer: Synthesis typically involves nucleophilic substitution of a bromine or methoxy group on the pyridine ring. For example, cyclohexylmethanol can react with a brominated precursor (e.g., 5-bromo-2-chloro-4-methylpyridine) using NaH or K₂CO₃ in anhydrous DMF at 80–100°C. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization or GC-MS for intermediate detection. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR : Prioritize signals for the cyclohexylmethoxy group (δ ~3.5–4.5 ppm for OCH₂, δ ~1.0–2.0 ppm for cyclohexyl protons) and the methyl group (δ ~2.3–2.5 ppm).
  • IR Spectroscopy : Confirm ether (C-O-C stretch at ~1100 cm⁻¹) and aromatic C-Br (600–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). Cross-reference with computational predictions (e.g., DFT for NMR shifts) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (acute toxicity: Oral LD₅₀ data suggests Category 4 hazard).
  • Ventilation : Conduct reactions in a fume hood due to potential respiratory irritancy.
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for brominated compound disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what software tools are recommended for refinement?

Methodological Answer: Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Collect diffraction data using a synchrotron or in-house diffractometer (Mo-Kα radiation). Use SHELXT for structure solution via intrinsic phasing and SHELXL for refinement, prioritizing anisotropic displacement parameters for bromine and methyl groups. Validate with R₁/wR₂ residuals (<5%) and check for twinning using PLATON .

Q. What strategies address contradictions in reaction yields when varying leaving groups in nucleophilic substitution reactions?

Methodological Answer: Contradictions often arise from steric hindrance (e.g., bulky cyclohexylmethoxy group) or solvent polarity effects. Optimize by:

  • Leaving Group Screening : Compare chloride vs. tosylate precursors in polar aprotic solvents (DMF vs. DMSO).
  • Catalysis : Add KI (for Finkelstein conditions) or phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity.
  • Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time/temperature .

Q. How does the electron-withdrawing bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromine atom at the 5-position activates the pyridine ring toward electrophilic substitution but deactivates it toward palladium-catalyzed coupling. To enhance reactivity:

  • Ligand Optimization : Use bulky ligands (e.g., SPhos) to stabilize the Pd(0) intermediate.
  • Microwave-Assisted Synthesis : Apply controlled heating (120°C, 30 min) to overcome electronic deactivation.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map charge distribution and identify optimal coupling sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.